(S)-Practolol - 37936-65-5

(S)-Practolol

Catalog Number: EVT-1546933
CAS Number: 37936-65-5
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A beta-1 adrenergic antagonist that has been used in the emergency treatment of CARDIAC ARRYTHMIAS.
Source and Classification

(S)-Practolol belongs to the class of compounds known as beta-blockers, which are widely used in cardiovascular therapy. It is classified under the chemical category of aryloxypropanolamines, characterized by their ability to block beta-adrenergic receptors, thus reducing heart rate and blood pressure. The compound's structural formula is C₁₈H₂₃ClN₂O₃, indicating it contains chlorine, nitrogen, and oxygen atoms alongside a hydrocarbon framework.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Practolol has evolved through various methodologies, with recent advancements focusing on environmentally friendly and efficient techniques. One prominent method involves enzyme-catalyzed kinetic resolution.

  1. Initial Synthesis Steps:
    • The precursor for (S)-Practolol is N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. This compound can be synthesized through a two-step process involving the reaction of paracetamol with epichlorohydrin in the presence of a base to form chlorohydrin.
    • Subsequent reactions optimize the formation of the desired chlorohydrin with high purity .
  2. Enzymatic Resolution:
    • The key step involves using lipases, such as Candida antarctica Lipase B or Pseudomonas cepacia lipase, to facilitate the kinetic resolution of racemic mixtures. This process allows for the selective formation of (S)-Practolol while minimizing by-products. For instance, one study reported achieving an enantiomeric excess of 96% through careful optimization of reaction conditions .
  3. Final Steps:
    • The final synthesis involves amination with isopropylamine to yield (S)-Practolol in high enantiomeric purity .
Molecular Structure Analysis

Structure and Data

(S)-Practolol has a complex molecular structure that includes a phenolic group and a propanolamine moiety. Its three-dimensional conformation is crucial for its biological activity.

  • Molecular Formula: C₁₈H₂₃ClN₂O₃
  • Molecular Weight: Approximately 348.84 g/mol
  • Key Functional Groups:
    • Aryloxy group
    • Propanolamine structure
    • Chlorine atom attached to the aromatic ring

The stereochemistry of (S)-Practolol is essential for its pharmacological action, as it interacts selectively with beta-adrenergic receptors.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Practolol undergoes various chemical reactions relevant to its synthesis and modification:

  1. Kinetic Resolution:
    • The kinetic resolution process allows for the separation of enantiomers from racemic mixtures using lipases as biocatalysts, leading to high yields of the desired enantiomer .
  2. Amination Reaction:
    • The final step in synthesizing (S)-Practolol involves an amination reaction where isopropylamine reacts with an intermediate derived from enzymatic resolution .
  3. Hydrolysis:
    • Hydrolysis reactions are also significant in converting esters into their corresponding acids or alcohols during synthesis.
Mechanism of Action

Process and Data

(S)-Practolol functions by selectively blocking beta-adrenergic receptors, particularly beta-1 receptors found predominantly in cardiac tissue. This blockade leads to several physiological effects:

  • Decreased Heart Rate: By inhibiting beta-1 receptors, (S)-Practolol reduces heart rate and myocardial contractility.
  • Lowered Blood Pressure: The compound decreases cardiac output and renin release from the kidneys, contributing to lower blood pressure.
  • Therapeutic Uses: It is effective in managing conditions such as hypertension and anxiety-related disorders.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Practolol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Melting Point: Approximately 90–92 °C.
  • pKa Value: The pKa value indicates its acidic or basic nature, influencing its pharmacokinetics.

These properties are crucial for its formulation into pharmaceutical preparations.

Applications

Scientific Uses

(S)-Practolol has significant applications in clinical settings:

  1. Cardiovascular Therapy: Used primarily for treating hypertension and arrhythmias due to its effectiveness in lowering heart rate and blood pressure.
  2. Research Applications: Studied for potential uses in anxiety management and other stress-related conditions due to its calming effects on the cardiovascular system .
  3. Pharmaceutical Development: Its synthesis methods are explored for developing other beta-blocker drugs with improved efficacy or reduced side effects.
Introduction to (S)-Practolol

Historical Development of β₁-Selective Adrenergic Antagonists

The quest for β₁-selective antagonists originated from Sir James Black's foundational hypothesis that myocardial oxygen demand could be therapeutically reduced by blocking catecholamine-driven cardiac stimulation [1] [9]. This contrasted with prevailing approaches focused on coronary vasodilation. Black's team at ICI Pharmaceuticals pioneered dichloroisoproterenol derivatives, leading to pronethalol (1962)—the first clinical β-blocker. However, carcinogenicity in animals prompted its replacement by propranolol (1964), a non-selective β₁/β₂ antagonist that became the prototype first-generation β-blocker [5] [9].

The receptor subtype hypothesis proposed by Lands et al. in 1967 catalyzed the next breakthrough [1]. By demonstrating distinct β₁ (cardiac) and β₂ (bronchial/vascular) receptors, this work validated efforts to synthesize antagonists sparing β₂ receptors to avoid bronchospasm. (S)-Practolol emerged in 1970 as the first clinically viable β₁-selective antagonist (second-generation β-blocker), exhibiting 4.8-fold greater affinity for β₁ over β₂ receptors [1] [3]. Its selectivity stemmed from an ortho-acetamido substituent on the aryl ring—a structural motif absent in non-selective predecessors like propranolol [7]. Despite later withdrawal, (S)-Practolol established cardioselectivity as an achievable therapeutic goal, paving the way for third-generation agents like atenolol and metoprolol [5] [9].

Table 1: Generational Evolution of β-Blockers Featuring Practolol

GenerationSelectivityKey AgentsClinical Significance
FirstNon-selective (β₁=β₂)Propranolol, Timolol, SotalolProof-of-concept for angina/arrhythmia management
Secondβ₁-Selective(S)-Practolol, AcebutololFirst cardioselective agents; reduced bronchospasm risk
Thirdβ₁-Selective + vasodilationCarvedilol, NebivololAdded hemodynamic benefits for heart failure

Structural Uniqueness of (S)-Practolol in Chiral Drug Design

(S)-Practolol’s molecular architecture embodies key innovations in chiral β-blocker design. Its core consists of an aryloxypropanolamine scaffold shared with propranolol, but critical modifications confer β₁-selectivity:

  • Ortho-Acetamido Moiety: Unlike propranolol’s naphthalene ring, practolol features a para-acetamidophenyl group with the acetamido (-NHCOCH₃) substituent ortho to the oxypropanolamine chain. This bulky group sterically hinders β₂-receptor binding while allowing optimal β₁ engagement [3] [7]. Molecular modeling shows the acetamido carbonyl forms hydrogen bonds with β₁-specific serine residues (Ser³⁰⁸) absent in β₂ receptors [1].
  • Chiral Center Configuration: The (S)-configuration at the secondary alcohol position aligns the hydroxyl group for hydrogen bonding with Asn³¹⁰ in β₁-receptors. The (R)-enantiomer misaligns this interaction, reducing potency [7] [10].
  • Isopropylamine Pharmacophore: The N-isopropyl group and protonated amine mirror catecholamine neurotransmitters, enabling competitive antagonism [9].

Despite its innovations, (S)-Practolol’s structural liabilities became apparent. The acetamido group’s metabolic oxidation generated reactive quinone-imine intermediates implicated in hapten formation and immune-mediated toxicity [6] [7]. This spurred redesign efforts:

  • Bioisosteric Replacement: Atenolol replaced the labile acetamido with a stable carbamoylmethyl group (-CH₂NHCOCH₃), retaining selectivity but improving stability [3].
  • Chiral Retention: Successors like betaxolol preserved the (S)-enantiomer configuration while modifying the aryl system to avoid metabolic activation [5].
  • Hybrid Design: Third-generation agents like carvedilol incorporated carbazole-based vasodilation while maintaining β₁-preference through optimized chirality [9].

(S)-Practolol thus established a "chiral pharmacophore blueprint" for cardioselectivity: an (S)-oxypropanolamine chain coupled with para-substituted aryl groups bearing hydrogen-bond acceptors. Modern computational models still reference its structure for β₁-selective drug design [4] [10].

Table 3: Structural Evolution from (S)-Practolol to Safer β₁-Selective Agents

Structural Feature(S)-PractololAtenololMetoprolol
Aryl SystemPara-acetamidophenylPara-carbamoylphenylMeta-alkyloxy phenyl
Chiral Center(S)-configuration(S)-configurationRacemic
β₁:β₂ Selectivity Ratio~4.8:1~15:1~20:1
Metabolic StabilityLow (reactive metabolites)HighModerate

Properties

CAS Number

37936-65-5

Product Name

(S)-Practolol

IUPAC Name

N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m0/s1

InChI Key

DURULFYMVIFBIR-ZDUSSCGKSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Synonyms

Dalzic
Eralzdin Practolol
ICI 50172
ICI-50172
ICI50172
Practolol
Practolol, Eralzdin

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.